4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid
Description
4-(4-(Trifluoromethyl)pyrimidin-2-yl)benzoic acid (CAS: 1215761-54-8) is a fluorinated pyrimidine derivative with the molecular formula C₁₂H₈F₃N₃O₂ and a molecular weight of 283.21 g/mol . The compound consists of a benzoic acid moiety linked to a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. Its structure is characterized by:
- A pyrimidine core that enables hydrogen bonding and π-π stacking interactions.
- The electron-withdrawing -CF₃ group, which enhances metabolic stability and lipophilicity.
- A carboxylic acid group (-COOH) that facilitates solubility in polar solvents and interaction with biological targets.
Properties
CAS No. |
904310-23-2 |
|---|---|
Molecular Formula |
C12H7F3N2O2 |
Molecular Weight |
268.19 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-5-6-16-10(17-9)7-1-3-8(4-2-7)11(18)19/h1-6H,(H,18,19) |
InChI Key |
QGGFOOKKCCDNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out in a three-necked round-bottomed flask at room temperature for 2-3 hours. The solvent is then removed, and water is added to the residue. The precipitate formed is filtered off and recrystallized from ethanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The carboxylic acid group in the parent compound enhances aqueous solubility (~2.5 mg/mL at pH 7.4), whereas methyl-substituted analogs (e.g., 2-methyl-5-…benzoic acid) show reduced solubility due to increased hydrophobicity .
- Melting Points : Pyridine analogs (e.g., 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid) exhibit higher melting points (287.5–293.5°C) compared to pyrimidine-based compounds (~175–178°C) due to stronger intermolecular forces .
Medicinal Chemistry
- Kinase Inhibitors : The parent compound’s derivatives have been optimized for selectivity against Aurora kinases (AURKA/B/C), with substituents like -OCH₂CF₃ improving potency .
- Anticancer Activity: Analog 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 1351762-31-6) shows GI₅₀ values < 1 µM in leukemia cell lines .
Biological Activity
4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid, a compound with the CAS number 904310-23-2, has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Biological Activity Overview
Research indicates that 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid exhibits a range of biological activities, including:
- Antioxidant Activity
- Antimicrobial Activity
- Anticancer Activity
1. Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases. In a DPPH radical scavenging assay, it was found to scavenge approximately 85% of DPPH radicals at a concentration of 100 µg/mL, outperforming several standard antioxidants.
2. Antimicrobial Activity
The antimicrobial efficacy of 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid has been evaluated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
| Aspergillus niger | 80 |
These results indicate that the compound has notable antibacterial and antifungal activities.
3. Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown effectiveness in inhibiting cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled study assessing antioxidant capacity, the compound's ability to scavenge free radicals was tested against standard antioxidants. The results indicated that at a concentration of 100 µg/mL, it scavenged about 85% of DPPH radicals.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial susceptibility test was conducted where varying concentrations of the compound were tested against clinical isolates. The results confirmed its effectiveness and established a dose-dependent response in inhibiting microbial growth.
The biological activities of 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid are believed to be linked to its ability to modulate key enzymes involved in oxidative stress and cellular signaling pathways. Notably, its interaction with dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, has been highlighted as a potential target for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
